1-(2,4-Dinitrophenyl)pyridinium chloride

Descripción general

Descripción

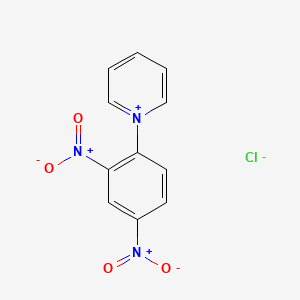

1-(2,4-Dinitrophenyl)pyridinium chloride, also known as the Zincke salt, is a chemical compound with the molecular formula C11H8ClN3O4. It is characterized by the presence of a pyridinium ion substituted with a 2,4-dinitrophenyl group. This compound is notable for its role in organic synthesis, particularly in the Zincke reaction, where it serves as a key intermediate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)pyridinium chloride is typically synthesized through the Zincke reaction. This involves the reaction of pyridine with 2,4-dinitrochlorobenzene in the presence of a primary amine. The reaction proceeds through the formation of an intermediate N-2,4-dinitrophenylpyridinium salt, which is then isolated and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the Zincke reaction remains the primary synthetic route for producing this compound. The process involves standard organic synthesis techniques, including nucleophilic substitution and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with primary and secondary amines, leading to the formation of various substituted pyridinium salts.

Ring Opening and Closing: The compound can undergo ring-opening reactions followed by ring-closing to form different products, such as the Zincke aldehyde.

Common Reagents and Conditions:

Primary Amines: Used in the Zincke reaction to form substituted pyridinium salts.

Secondary Amines: Lead to the formation of Zincke aldehydes through ring-opening reactions.

Major Products:

2,4-Dinitroaniline: A common byproduct in reactions involving this compound.

Zincke Aldehyde: Formed through the reaction with secondary amines.

Aplicaciones Científicas De Investigación

1-(2,4-Dinitrophenyl)pyridinium chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and functionalized pyridines.

Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dinitrophenyl)pyridinium chloride primarily involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound reacts with nucleophiles, leading to the formation of intermediate species that undergo further transformations to yield the final products .

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine: Shares the 2,4-dinitrophenyl group but differs in its reactivity and applications.

N-(2,4-Dinitrophenyl)pyridinium Chloride: Another compound with similar structural features but different reactivity patterns.

Uniqueness: 1-(2,4-Dinitrophenyl)pyridinium chloride is unique due to its role in the Zincke reaction, which allows for the selective functionalization of pyridine rings. This makes it a valuable intermediate in organic synthesis and a versatile tool in chemical research .

Actividad Biológica

1-(2,4-Dinitrophenyl)pyridinium chloride (DNP-Cl) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of DNP-Cl, including its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 4185-69-5

- Molecular Formula : C₁₁H₈ClN₃O₄

DNP-Cl is characterized by a pyridinium ring substituted with a 2,4-dinitrophenyl group. This structure imparts distinct reactivity and biological interaction capabilities.

DNP-Cl primarily functions as an electrophile due to the presence of the dinitrophenyl moiety. The mechanism of action involves:

- Electrophilic Substitution : DNP-Cl can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids. This property is utilized in various biochemical assays to study enzyme activity and protein interactions.

- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress in cells. This mechanism is significant in studies related to cell signaling and apoptosis .

Biological Applications

DNP-Cl has been employed in various biological studies due to its ability to interact with cellular components:

- Protein Labeling : DNP-Cl is used for labeling proteins in proteomics research. Its electrophilic nature allows it to form covalent bonds with amino acid residues, facilitating the study of protein dynamics and interactions .

- Enzyme Inhibition Studies : Research indicates that DNP-Cl can inhibit specific enzymes by modifying active sites, thus serving as a valuable tool for understanding enzyme kinetics and mechanisms .

- Antioxidant Studies : Interestingly, some studies suggest that DNP-Cl may exhibit antioxidant properties under certain conditions, making it a compound of interest in redox biology .

Case Study 1: Protein Interaction Analysis

In a study examining the interaction between DNP-Cl and various proteins, researchers utilized mass spectrometry to identify modified residues. The findings revealed that DNP-Cl preferentially reacts with cysteine residues, leading to significant alterations in protein function. This study highlights the potential of DNP-Cl as a probe for studying protein conformational changes in response to environmental stimuli.

Case Study 2: Oxidative Stress and Cell Viability

A recent investigation assessed the impact of DNP-Cl on cell viability in human fibroblasts. The results indicated that exposure to DNP-Cl induced oxidative stress, resulting in decreased cell proliferation and increased apoptosis markers. These findings underscore the role of DNP-Cl as an agent for studying oxidative stress pathways in cellular models.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMQTNGMUDVIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884040 | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-69-7 | |

| Record name | (2,4-Dinitrophenyl)pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dinitrophenyl)pyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dinitrophenyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (2,4-dinitrophenyl)pyridinium chloride?

A1: The molecular formula is C11H8ClN3O4, and the molecular weight is 281.65 g/mol. []

Q2: What are the key spectroscopic characteristics of (2,4-dinitrophenyl)pyridinium chloride?

A2: NMR analysis, particularly in DMSO-d6, is a common method for characterizing the structure and purity of this compound. []

Q3: How does (2,4-dinitrophenyl)pyridinium chloride react with amines?

A3: It readily undergoes ring-opening reactions with amines, leading to the formation of N-substituted diaza[12]annulenes. These reactions are typically performed in a single step with moderate to high yields. [, ]

Q4: Can (2,4-dinitrophenyl)pyridinium chloride be used to synthesize polymers?

A4: Yes, reacting it with specific diamines, like 2,5-dimethyl-1,4-phenylenediamine, produces polymers containing both 5-(2,5-dimethyl-1,4-phenylene)penta-2,4-dienylideneammonium chloride and N-2,5-dimethyl-1,4-phenylene diaza[12]annulenium dichloride units. The ratio of these units can be controlled by adjusting the molar ratios of the reactants. []

Q5: How does the structure of polymers derived from (2,4-dinitrophenyl)pyridinium chloride influence their properties?

A5: The composition ratio of the different units within these polymers significantly impacts their physical characteristics, including their optical properties (like the wavelength of maximum absorption) and even their thermal stability. []

Q6: What happens when (2,4-dinitrophenyl)pyridinium chloride reacts with piperazine derivatives?

A6: It results in the formation of ionic high-molecular-weight polymers. When using chiral piperazines like (R)-(−)- or (S)-(+)-2-methylpiperazine, the resulting polymers exhibit a helical conformation, as confirmed by circular dichroism (CD) measurements. []

Q7: What unique properties are associated with polymers containing dicyanamide units derived from (2,4-dinitrophenyl)pyridinium chloride?

A7: These polymers demonstrate a notable expansion of their π-conjugation system, which is attributed to orbital interactions between nitrogen atoms within the incorporated piperazinium rings. []

Q8: Are there eco-friendly methods for synthesizing polymers using (2,4-dinitrophenyl)pyridinium chloride?

A8: Yes, reactions with piperazine or its derivatives can be carried out under environmentally friendly conditions, such as in water, at room temperature, and without the need for catalysts. []

Q9: Can (2,4-dinitrophenyl)pyridinium chloride be utilized in the synthesis of oligothiophenes and polythiophenes?

A9: Absolutely! It serves as a key precursor in the synthesis of regioregular oligothiophenes and polythiophenes possessing a Zincke salt structure. These polymers exhibit interesting electronic properties and can undergo further chemical modifications. [, ]

Q10: What role does (2,4-dinitrophenyl)pyridinium chloride play in the synthesis of diacetylenes?

A10: It reacts with specific diamines to yield diacetylenes featuring donor-π-acceptor or acceptor-π-acceptor structures. These compounds, depending on their structure, can be further polymerized into poly(diacetylenes), as indicated by differential scanning calorimetry (DSC) studies. []

Q11: Has (2,4-dinitrophenyl)pyridinium chloride been explored for biological applications?

A11: While its primary applications lie in synthetic chemistry, some derivatives have shown potential in biological contexts. For instance, oligomers incorporating (2,4-dinitrophenyl)pyridinium chloride units and diaza-18-crown 6-ether receptors have been explored as potential "turn-on" chemosensors for silver ions. []

Q12: Has (2,4-dinitrophenyl)pyridinium chloride been used to modify natural polymers for environmental applications?

A12: Yes, it has been successfully utilized to functionalize chitosan, yielding a modified material (PCS) with a high capacity for removing methyl orange and Cr(VI) from aqueous solutions, highlighting its potential in environmental remediation. []

Q13: What are some potential areas for future research with (2,4-dinitrophenyl)pyridinium chloride?

A13: Investigating its utility in developing novel conjugated polymers, exploring its potential in supramolecular chemistry due to its ability to form complexes with crown ethers, and expanding its use in creating functional materials are all promising avenues for future research.

Q14: Are there any safety concerns associated with handling (2,4-dinitrophenyl)pyridinium chloride?

A14: While generally considered stable, it's essential to handle it with care, as 2,4-dinitroaniline, a known toxic byproduct, is often generated in reactions involving this compound. Proper safety precautions should always be followed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.